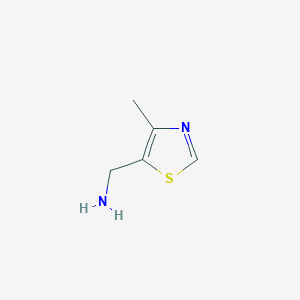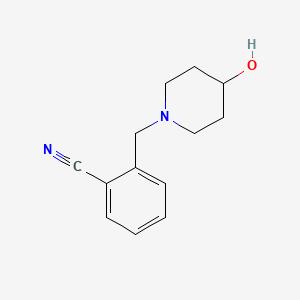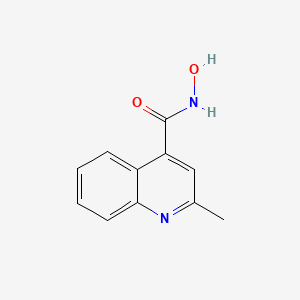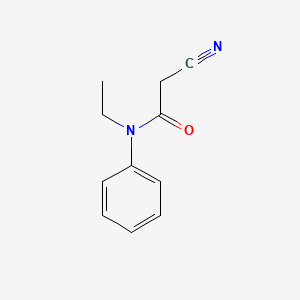![molecular formula C14H21NO B1358872 3-[(2,4-Dimethylphenoxy)methyl]piperidine CAS No. 946713-14-0](/img/structure/B1358872.png)
3-[(2,4-Dimethylphenoxy)methyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2,4-Dimethylphenoxy)methyl]piperidine, also known as 3-DMP, is an organic compound with a piperidine ring structure. It is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other compounds. 3-DMP has a wide range of applications in organic synthesis, and its unique properties make it a valuable tool for scientists.
Wissenschaftliche Forschungsanwendungen
Pharmacology and Chemistry
3-[(2,4-Dimethylphenoxy)methyl]piperidine is structurally related to compounds studied in pharmacology and chemistry. Research on similar structures, like 4-anilidopiperidine opiates, has shown the significance of specific substituents on the piperidine ring in defining biological activity. These studies highlight the importance of structural variations in modulating ligand-receptor interactions and intrinsic efficacy in biological systems (Brine et al., 1997).
Role in Carcinogenic Processes
Compounds with structures related to 3-[(2,4-Dimethylphenoxy)methyl]piperidine have been implicated in carcinogenic processes. Specific amines and amides are known as precursors for carcinogenic N-nitroso compounds, with some naturally occurring amines, like those found in squids, seafood, and fermented soybean products, being converted to carcinogens in vivo. For instance, piperidine has been identified in spices and can react with nitrites to form carcinogenic N-nitroso-piperidine (Lin, 1986).
Medicinal Chemistry
The pharmacophoric groups in arylcycloalkylamines, such as phenyl piperidines and related structures, are key in developing antipsychotic agents. These studies emphasize the contribution of specific pharmacophoric groups to the potency and selectivity of binding affinity at D2-like receptors, an area where compounds like 3-[(2,4-Dimethylphenoxy)methyl]piperidine may have potential applications (Sikazwe et al., 2009).
Synthetic Strategies in Drug Discovery
Spiropiperidines, which are structurally related to 3-[(2,4-Dimethylphenoxy)methyl]piperidine, are gaining popularity in drug discovery due to their unique three-dimensional chemical space. The methodologies for synthesizing spiropiperidines are diverse and offer insights into the construction of these compounds for potential therapeutic applications (Griggs et al., 2018).
Eigenschaften
IUPAC Name |
3-[(2,4-dimethylphenoxy)methyl]piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11-5-6-14(12(2)8-11)16-10-13-4-3-7-15-9-13/h5-6,8,13,15H,3-4,7,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSATXYLWWLTOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2CCCNC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,4-Dimethylphenoxy)methyl]piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(Diethylamino)methyl]benzonitrile](/img/structure/B1358808.png)

![3-[(3-Fluorophenoxy)methyl]piperidine](/img/structure/B1358816.png)

![1-[2-(1H-1,2,3,4-tetrazol-1-yl)acetyl]piperidine-3-carboxylic acid](/img/structure/B1358821.png)
![3-[4-(Chlorosulfonyl)-2-fluorophenoxy]propanoic acid](/img/structure/B1358824.png)

![(4S)-2-[2-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1358826.png)

